Obidoxime
概要
説明
Obidoxime is a member of the oxime family used to treat organophosphate poisoning . Oximes are drugs known for their ability to reverse the binding of organophosphorus compounds to the enzyme acetylcholinesterase (AChE) . AChE is an enzyme that removes acetylcholine from the synapse after it creates the required stimulation on the next nerve cell .
Synthesis Analysis
Oximes like Obidoxime are synthesized to act as antidotes against nerve agents . The synthesis of these compounds has been focused on identifying an effective antidote against nerve agents and more recently on the development of CNS active reactivators and oximes with a broader spectrum against OP nerve agents and pesticides .
Molecular Structure Analysis
The molecular formula of Obidoxime is C14H16N4O3+2 . It has a molar mass of 288.307 g·mol −1 . The structure of Obidoxime includes a permanent cationic charge, which makes these compounds inefficient in crossing the blood-brain barrier (BBB) .
Chemical Reactions Analysis
Oximes such as obidoxime, pralidoxime, and asoxime (HI-6) are used to restore enzyme functionality . They have greater affinity for the organic phosphate residue than the enzyme and they remove the phosphate group, restore the OH to serine, and turn nitrogen from histidine back into its R 3 N form (tertiary nitrogen) . This results in full enzyme recovery and the phosphate-oxime compound is eliminated from the organism via urine .
Physical And Chemical Properties Analysis
Obidoxime has a molecular formula of C14H16N4O3+2 and a molar mass of 288.307 g·mol −1 . The presence of a permanent cationic charge in Obidoxime makes these compounds inefficient in crossing the blood-brain barrier (BBB) .
科学的研究の応用
Muscarinic Receptor Modulation
Obidoxime, known for its role as a bis-pyridinium reactivator, is also considered an allosteric modulator of muscarinic receptors, particularly the M2 subtype. Research has compared obidoxime's effect with atropine in vivo and in vitro on cholinergic stimulation of rat heart (M2) and urinary bladder (M3). This study highlights obidoxime's anti-muscarinic effects, playing a crucial role in treating organophosphorus poisoning, and shows selectivity for M2 receptors. This anti-muscarinic effect is smaller than that of atropine and might be due to allosteric inhibition of receptors. The study also indicates that acetylcholinesterase inhibition and muscarinic receptor antagonism by obidoxime occur at different concentrations and dose levels (Soukup et al., 2010).
Reactivation Potency Limitations
A study was conducted to evaluate if obidoxime is a universal reactivator or if its reactivation potency is limited in the case of some organophosphorus inhibitors. Using in vitro methods, rat brain acetylcholinesterase (AChE) was inhibited by various organophosphorus AChE inhibitors and then reactivated by obidoxime. The findings suggest that obidoxime cannot be termed a universal antidote, leading to recommendations for developing new candidates as replacements for obidoxime (Kuča et al., 2009).
Pharmacokinetics and Excretion in Urine
Obidoxime's pharmacokinetics and excretion were analyzed in the urine of organophosphate-poisoned patients. An internal standard reversed-phase HPLC method was developed for determining obidoxime in urine, considering that data on renal obidoxime excretion varied significantly based on the administration route. The study found that about 58% of the administered dose of obidoxime was excreted in the urine of a poisoned patient, providing valuable insights into its pharmacokinetics in severe intoxication cases (Grasshoff et al., 2001).
Acid–Base and Redox Equilibria
A study was conducted to establish correlations between the acid–base and redox equilibria of obidoxime and its mechanism as an acetylcholinesterase reactivator. This research involved spectrometric and voltammetric studies across a wide pH range. It was found that obidoxime's structure is modified by the pH of the solvating medium due to tautomeric isomerizations, affecting its efficacy as a reactivator (David et al., 2018).
Phosphoryl Oxime-Destroying Activity in Human Plasma
Research into the phosphoryl oxime-destroying activity of human plasma revealed that obidoxime and other pyridinium-4-aldoximes have limitations in reactivating dimethyl- and diethylphosphorylated cholinesterases. This is due to the formation of phosphoryl oximes (POXs) with high anticholinesterase activity. The study found an inactivating factor in human plasma, tentatively termed POX-hydrolase, which plays a role in the variable response to oxime therapy in patients with organophosphate insecticide poisoning (Kiderlen et al., 2000).
作用機序
Obidoxime works by reversing the binding of organophosphorus compounds to the enzyme acetylcholinesterase (AChE) . AChE is an enzyme that removes acetylcholine from the synapse after it creates the required stimulation on the next nerve cell. If AChE gets inhibited, acetylcholine is not removed after the stimulation and multiple stimulations are made, resulting in muscle contractions and paralysis .
Safety and Hazards
Obidoxime is considered a hazardous substance according to OSHA 29 CFR 1910.1200 . It can cause eye irritation and damage in some persons . Ingestion is not thought to produce harmful effects, but the material may still be damaging to the health of the individual following ingestion, especially where pre-existing organ (e.g. liver, kidney) damage is evident . Dust clouds generated by the fine grinding of the solid are a particular hazard; accumulations of fine dust may burn rapidly and fiercely if ignited .
将来の方向性
Recent developments focus on improving the blood-brain barrier penetration of oximes for the treatment of organophosphorus poisoning . This is because almost all macromolecule drugs (including oximes) fail to pass through the BBB to reach the CNS structures . Therefore, using current structural and mechanistic understanding of the BBB under both physiological and pathological conditions, it becomes possible to design delivery systems for oximes and other drugs that are able to cross the BBB effectively .
特性
IUPAC Name |
(NE)-N-[[1-[[4-[(E)-hydroxyiminomethyl]pyridin-1-ium-1-yl]methoxymethyl]pyridin-1-ium-4-yl]methylidene]hydroxylamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3/c19-15-9-13-1-5-17(6-2-13)11-21-12-18-7-3-14(4-8-18)10-16-20/h1-10H,11-12H2/p+2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIGRLDNHDGYWQJ-UHFFFAOYSA-P | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[N+](=CC=C1C=NO)COC[N+]2=CC=C(C=C2)C=NO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C[N+](=CC=C1/C=N/O)COC[N+]2=CC=C(C=C2)/C=N/O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3+2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50227649 | |
Record name | Obidoxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50227649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Obidoxime | |
CAS RN |
7683-36-5 | |
Record name | Obidoxime | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7683-36-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Obidoxime | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007683365 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Obidoxime | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13750 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Obidoxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50227649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | OBIDOXIME | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N6KNE1QA9O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。